
1,2-Propadiene-1,3-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Propadiene-1,3-dithione can be synthesized through flash vacuum pyrolysis of alkylthio substituted 1,2-dithiole-3-thiones. This process involves heating the precursor compounds to temperatures ranging from 800 to 1000°C, followed by isolation and characterization of the product in an argon matrix at 10K .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its specialized nature and limited demand. Most production is carried out in research laboratories for experimental purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Propadiene-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen.
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
1,2-Propadiene-1,3-dithione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,2-Propadiene-1,3-dithione involves its ability to participate in various chemical reactions due to its reactive double bonds. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1,2-Propadiene-1,3-dione: Similar in structure but contains oxygen atoms instead of sulfur.
Allene (Propadiene): Similar backbone structure but lacks the sulfur atoms.
Uniqueness: 1,2-Propadiene-1,3-dithione is unique due to its sulfur-containing structure, which imparts different chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and applications where sulfur’s reactivity is advantageous .
Propriétés
Numéro CAS |
627-34-9 |
|---|---|
Formule moléculaire |
C3S2 |
Poids moléculaire |
100.17 g/mol |
InChI |
InChI=1S/C3S2/c4-2-1-3-5 |
Clé InChI |
RMCQREAPGZPWGK-UHFFFAOYSA-N |
SMILES canonique |
C(=C=S)=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


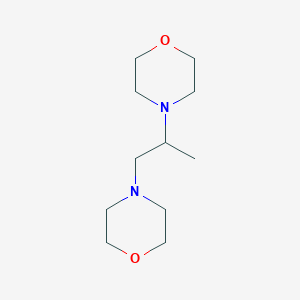
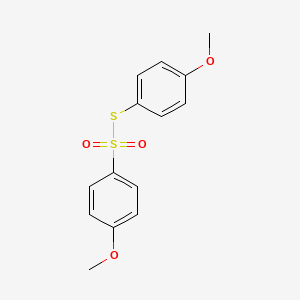
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
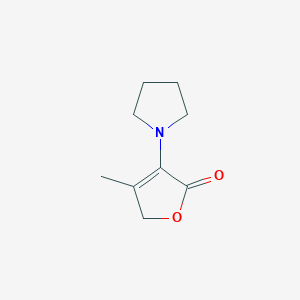
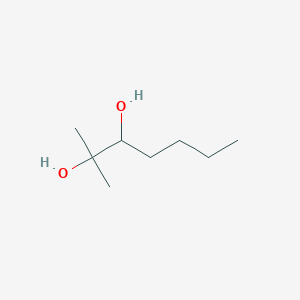
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

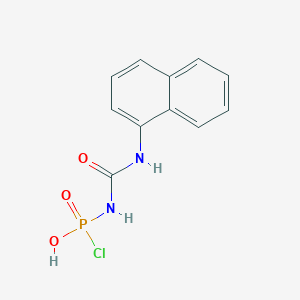
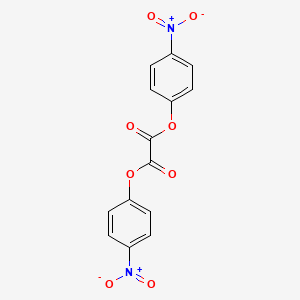

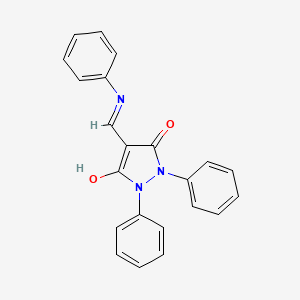
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

